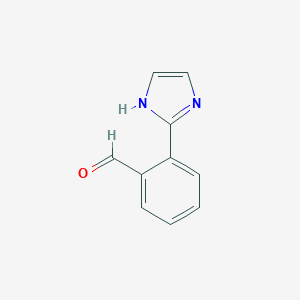

2-(1H-Imidazol-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-11-5-6-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWUDUBSVGQQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569131 | |

| Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139975-94-3 | |

| Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-Imidazol-2-yl)benzaldehyde

This guide provides a comprehensive overview of a robust synthetic strategy and detailed characterization methods for 2-(1H-Imidazol-2-yl)benzaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structural motif, featuring an imidazole ring directly coupled to a benzaldehyde moiety at the ortho position, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Introduction: The Scientific Merit of this compound

The imidazole nucleus is a cornerstone in the architecture of numerous biologically active molecules and functional organic materials. Its presence in natural products, pharmaceuticals, and catalysts underscores its versatile chemical nature. The title compound, this compound, is a bifunctional molecule that combines the rich coordination chemistry and hydrogen bonding capabilities of the imidazole ring with the reactive aldehyde group. This arrangement allows for a multitude of subsequent chemical transformations, making it a pivotal precursor for constructing complex molecular scaffolds. For instance, the aldehyde can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, while the imidazole moiety can act as a ligand for metal catalysts or participate in hydrogen bond-directed self-assembly.

A Strategic Approach to Synthesis: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While several synthetic routes to imidazole-containing compounds exist, a particularly effective and modular strategy for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for the synthesis of complex organic molecules.[1][2]

The proposed synthetic pathway involves the coupling of an ortho-substituted benzaldehyde derivative with an imidazole-based organoboron reagent. A critical consideration in this approach is the protection of the aldehyde functionality of the benzaldehyde starting material. The aldehyde group is sensitive to the basic conditions often employed in Suzuki-Miyaura reactions and could undergo undesired side reactions. Therefore, a protection-coupling-deprotection sequence is the most prudent strategy. The acetal protection of the aldehyde is a classic and reliable choice, as acetals are stable under the reaction conditions and can be readily cleaved under mild acidic conditions.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, three-step protocol for the synthesis of this compound.

Step 1: Protection of 2-Bromobenzaldehyde

Rationale: The aldehyde group of 2-bromobenzaldehyde is protected as a 1,3-dioxolane acetal to prevent side reactions during the subsequent Suzuki-Miyaura coupling.

Procedure:

-

To a solution of 2-bromobenzaldehyde (1 equivalent) in toluene are added ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(2-bromophenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: The protected 2-bromobenzaldehyde derivative is coupled with a suitable imidazoleboronic acid derivative using a palladium catalyst to form the C-C bond between the phenyl and imidazole rings.

Procedure:

-

To a degassed mixture of 2-(2-bromophenyl)-1,3-dioxolane (1 equivalent), 1-(tert-butoxycarbonyl)-1H-imidazole-2-boronic acid pinacol ester (1.1 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a solvent mixture of toluene and ethanol is added an aqueous solution of a base, for example, 2M sodium carbonate (3 equivalents). The use of a protected imidazole boronic ester is recommended to avoid self-coupling and other side reactions.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C.

-

The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the protected this compound derivative.

Step 3: Deprotection of the Aldehyde

Rationale: The acetal protecting group is removed under mild acidic conditions to regenerate the aldehyde functionality, yielding the final product.

Procedure:

-

The purified protected this compound derivative from the previous step is dissolved in a mixture of acetone and a mild acid, such as 2M hydrochloric acid.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion of the deprotection, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to afford pure this compound.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~10.0 (s, 1H, CHO), 7.9-7.5 (m, 4H, Ar-H), 7.2-7.0 (m, 2H, Imidazole-H), ~12.0 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm) ~192 (CHO), 145-120 (Ar-C and Imidazole-C) |

| IR | ν (cm⁻¹) ~3200 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1600, 1480 (C=C and C=N stretches) |

| MS (ESI) | m/z Calculated for C₁₀H₈N₂O [M+H]⁺: 173.06, Found: 173.06 |

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide has outlined a strategic and detailed approach for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura cross-coupling strategy, incorporating a necessary aldehyde protection step, represents a reliable and versatile method for accessing this valuable chemical building block. The provided experimental protocol and expected characterization data serve as a solid foundation for researchers and drug development professionals to successfully synthesize and verify this compound, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

-

Bastiaansen, L. A. M., van Lier, P. M., & Godefroi, E. F. (1990). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 69, 287. [Link]

-

Bellina, F., & Rossi, R. (2016). The development of new and more environmentally friendly palladium-catalyzed cross-coupling reactions. Chemical Reviews, 116(12), 6885-7033. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303. [Link]

Sources

An In-depth Technical Guide to 2-(1H-Imidazol-2-yl)benzaldehyde: Synthesis, Properties, and Applications

Abstract

2-(1H-Imidazol-2-yl)benzaldehyde is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structure, which incorporates both a reactive aldehyde group and a versatile imidazole ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, chemical reactivity, and potential applications of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and materials development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of the Imidazole-Benzaldehyde Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products like the amino acid histidine and in a vast range of pharmaceuticals.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding and metal coordination make it a key pharmacophore.[2][3] When coupled with a benzaldehyde moiety—a versatile chemical handle for constructing larger molecular architectures—the resulting this compound becomes a highly valuable building block.[4] This guide elucidates the chemical properties of this specific isomer, providing the technical foundation necessary for its effective utilization in advanced scientific research.

Synthesis and Purification

The synthesis of 2-substituted imidazoles is well-established, with the Debus-Radziszewski reaction being a cornerstone method.[5][6][7] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8][9] For the synthesis of this compound, a logical and efficient approach involves the reaction of glyoxal (a 1,2-dicarbonyl), 2-formylbenzaldehyde (as the aldehyde component is part of a larger molecule which itself contains a dicarbonyl in the form of a phthalaldehyde derivative), and a source of ammonia. A more direct and commonly employed modern strategy is the condensation of an arylglyoxal with ammonia and another aldehyde.[10][11][12]

Proposed Synthetic Protocol: Modified Radziszewski Synthesis

This protocol is based on established principles of imidazole synthesis, adapted for the specific target molecule.

Rationale: The reaction condenses 2-formylphenylglyoxal (a derivative of the target's phenyl portion) with a source of ammonia. The glyoxal provides the C4-C5 backbone of the imidazole ring, while ammonia provides the two nitrogen atoms.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Dissolve 2-formylphenylglyoxal (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Prepare a solution of ammonium acetate (excess, >3.0 eq) in the same solvent system. Ammonium acetate serves as the ammonia source and helps maintain a suitable pH.[13]

-

-

Reaction Condensation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 2-formylphenylglyoxal solution with the ammonium acetate solution.

-

Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate to precipitate the product.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Synthesis Workflow Diagram

Sources

- 1. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture - Google Patents [patents.google.com]

2-(1H-Imidazol-2-yl)benzaldehyde derivatives and their synthesis

An In-depth Technical Guide to the Synthesis and Application of 2-(1H-Imidazol-2-yl)benzaldehyde and its Derivatives

Introduction: The Imidazole-Benzaldehyde Scaffold

The fusion of an imidazole ring with a benzaldehyde moiety creates a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science. The this compound scaffold is a privileged structure because it combines the versatile coordination chemistry and hydrogen bonding capabilities of the imidazole ring with the reactive aldehyde functional group. The imidazole nucleus is a cornerstone of many biologically active molecules, including the amino acid histidine and the hormone histamine, and is found in numerous pharmaceuticals.[1][2][3][4] The aldehyde group serves as a critical synthetic handle, allowing for the construction of more complex molecular architectures through reactions such as condensation, oxidation, and the formation of Schiff bases.[5]

This guide provides a comprehensive overview of the synthesis of this compound and its prominent analogue, 2-substituted benzimidazole, intended for researchers and professionals in drug development. We will explore key synthetic methodologies, from classical condensation reactions to modern catalytic approaches, explain the rationale behind experimental choices, and detail protocols for key transformations.

PART 1: Core Synthetic Strategies

The synthesis of these target molecules can be broadly categorized into two approaches:

-

Constructing the Imidazole Ring: Building the imidazole or benzimidazole ring onto a pre-functionalized benzaldehyde or its precursor.

-

Functionalizing the Imidazole Ring: Introducing the formyl group onto a pre-existing 2-phenylimidazole scaffold.

The first approach is more common, particularly for benzimidazole derivatives, due to the wide availability of starting materials.

The Radziszewski and Debus Syntheses for Imidazoles

The foundational methods for creating the imidazole core were established by Heinrich Debus and Bronisław Radziszewski.[4][6] The Debus-Radziszewski synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to yield substituted imidazoles.[6]

To synthesize a this compound derivative using this approach, the key reactants would be glyoxal (the 1,2-dicarbonyl), a substituted benzaldehyde, and ammonia.

Diagram 1: General Synthetic Workflow

This diagram illustrates the typical progression from starting materials to the final, characterized product in heterocyclic synthesis.

Sources

A Technical Guide to the Biological Activity of Imidazole-Based Compounds: Mechanisms, Applications, and Evaluation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics, ability to engage in hydrogen bonding, and amphoteric nature allow it to interact with a vast array of biological targets, making it a cornerstone in the design of modern therapeutics.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of imidazole-based compounds. It delves into the core mechanisms of action across major therapeutic areas, including antifungal, antibacterial, anticancer, and anti-inflammatory applications. Furthermore, it offers detailed, field-proven methodologies for the biological evaluation of these compounds and explores the critical structure-activity relationships that guide rational drug design. This document is intended to serve as an in-depth resource for professionals engaged in the discovery and development of novel imidazole-based therapeutic agents.

The Imidazole Scaffold: A Foundation for Pharmacological Diversity

Imidazole is a planar, five-membered aromatic ring (C₃H₄N₂) first synthesized by Heinrich Debus in 1858.[2][3] Its aromaticity is derived from a sextet of π-electrons, with one nitrogen atom contributing a pair of electrons.[5] This structure is not merely a synthetic curiosity; it is integral to fundamental biological molecules such as the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine, highlighting its evolutionary selection for biological function.[1][6]

The key to its pharmacological versatility lies in its physicochemical properties:

-

Amphoteric Nature: It can act as both a weak acid and a weak base, allowing it to participate in various physiological proton transfer reactions.[2][5]

-

Hydrogen Bonding: The two nitrogen atoms—one pyrrole-like (protonated) and one pyridine-like (unprotonated)—act as excellent hydrogen bond donors and acceptors, respectively. This facilitates strong and specific interactions with enzyme active sites and receptors.[7]

-

Coordination Chemistry: The lone pair of electrons on the pyridine-like nitrogen enables coordination with metal ions, a feature crucial to the mechanism of many enzymes and a target for inhibition.[8]

These properties make the imidazole scaffold a highly adaptable building block for creating drugs with improved solubility, bioavailability, and target affinity.[1][9]

Core Biological Activities and Mechanisms of Action

Imidazole derivatives exhibit a remarkable spectrum of biological activities, driven by their ability to modulate diverse cellular targets.[10][11]

Antifungal Activity

The azole antifungals, which include imidazoles like clotrimazole, miconazole, and ketoconazole, represent a major class of antimycotic agents.[10][12]

Primary Mechanism: Inhibition of Ergosterol Biosynthesis The principal mechanism of action is the disruption of the fungal cell membrane's integrity.[13] Imidazole antifungals achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[14] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of fungal cell membranes.[15][16] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols alter membrane fluidity and permeability, leading to the malfunction of membrane-bound enzymes and ultimately inhibiting fungal growth or causing cell death (fungistatic or fungicidal effect).[12][16] This mechanism provides a degree of selective toxicity, as mammalian cells utilize cholesterol instead of ergosterol in their membranes.

Changes in oxidative and peroxidative enzyme activities, which lead to an intracellular accumulation of toxic concentrations of hydrogen peroxide, may also contribute to the deterioration of subcellular organelles and cell necrosis.[12][15]

Antibacterial Activity

Imidazole-based compounds, including the widely used antibiotic metronidazole, are effective against various bacterial strains.[17] Their mechanisms are diverse and can be tailored by chemical modification.

Key Mechanisms:

-

DNA Damage: Nitroimidazoles like metronidazole are prodrugs that are activated under anaerobic conditions. The nitro group is reduced, forming highly reactive nitroso radicals that cause strand breaks in bacterial DNA, inhibiting nucleic acid synthesis and leading to cell death.[17][18]

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[17]

-

Enzyme Inhibition: Imidazoles can target essential bacterial enzymes, such as DNA gyrase and topoisomerase, which are necessary for DNA replication and repair.[19]

-

Membrane Disruption: Lipophilic imidazole derivatives can insert into and disrupt the bacterial cell membrane, causing leakage of cellular contents.[14][17]

Anticancer Activity

The development of imidazole-based anticancer agents is a highly active area of research, with compounds targeting multiple hallmarks of cancer.[3][20]

Primary Mechanisms of Action:

-

Kinase Inhibition: The imidazole scaffold is a key component in many small-molecule kinase inhibitors.[21][22] By competing with ATP for the binding site on kinases like ALK5, p38 MAP kinase, and various tyrosine kinases, these drugs can block signaling pathways that drive cell proliferation, angiogenesis, and metastasis.[20][23]

-

Tubulin Polymerization Inhibition: Certain imidazole derivatives bind to the colchicine binding site on β-tubulin.[24] This disrupts the dynamic assembly and disassembly of microtubules, which are essential for forming the mitotic spindle. The result is cell cycle arrest in the G2/M phase and the induction of apoptosis.[24]

-

Enzyme Inhibition: Imidazoles have been developed to inhibit enzymes crucial for cancer cell survival and proliferation, including topoisomerases (interfering with DNA replication) and histone deacetylases (HDACs), which modulate gene expression.[3][7]

-

DNA Intercalation and Alkylation: Some planar imidazole derivatives can intercalate between DNA base pairs, distorting the helix and interfering with replication and transcription.[3] Others, like the approved drug dacarbazine, act as alkylating agents that damage cancer cell DNA.[20]

Anti-inflammatory Activity

Imidazole derivatives have demonstrated significant potential as anti-inflammatory agents, often with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[25][26]

Primary Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: Similar to many NSAIDs, imidazole-based compounds can inhibit COX enzymes (COX-1 and/or COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[7][10]

-

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[23] Several pyridinyl-imidazole derivatives have been specifically designed as potent inhibitors of p38 MAP kinase, representing a targeted approach to treating inflammatory diseases like rheumatoid arthritis.[23][27]

Structure-Activity Relationship (SAR) Insights

Rational drug design relies on understanding how chemical structure relates to biological activity. For imidazoles, SAR studies have revealed several key principles.[28][29]

-

Substitution at N-1: The substituent on the N-1 nitrogen is critical. Bulky or lipophilic groups at this position often enhance activity by improving membrane permeability or providing additional binding interactions within a target's hydrophobic pocket.[30]

-

Substitution at C-2: This position is highly amenable to modification. Introducing different aryl or alkyl groups can drastically alter the compound's target specificity and potency. For example, in anti-inflammatory agents, a 4-fluorophenyl group at C-2 is often found in potent p38 MAP kinase inhibitors.[23]

-

Substitution at C-4 and C-5: The groups at these positions influence the electronic properties and steric profile of the molecule. Aryl groups at C-4 and C-5 are common in anticancer and anti-inflammatory agents, contributing to π-π stacking interactions with protein targets.[25]

The electronic nature of substituents (electron-donating vs. electron-withdrawing) also plays a crucial role, affecting the pKa of the imidazole ring and its ability to form hydrogen bonds or coordinate with metals.[28]

Methodologies for Biological Evaluation

Assessing the biological activity of novel imidazole compounds requires robust and validated experimental protocols.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. It provides a quantitative measure (MIC value) of a compound's potency, which is essential for SAR studies and lead compound selection.

Methodology:

-

Preparation of Compound Stock: Dissolve the synthesized imidazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a concentration gradient across the plate (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses a compound's ability to inhibit cancer cell proliferation or induce cell death, typically reported as an IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected because it is a reliable, colorimetric method for measuring cell metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the imidazole compound in cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include untreated control wells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: Example Data from an In Vitro Cytotoxicity Assay

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM)[7][10] |

| IM-01a | HCT116 (Colon) | 48 | 1.74 |

| IM-01b | SW480 (Colon) | 48 | 2.00 |

| IM-02c | PANC-1 (Pancreas) | 72 | 0.063 |

| IM-03d | NUGC-3 (Gastric) | 72 | 0.05 |

| Etoposide | HCT116 (Colon) | 48 | 5.20 |

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a cornerstone of medicinal chemistry, giving rise to a multitude of clinically essential drugs.[7][8] Its inherent biological activity and synthetic tractability ensure its continued relevance in drug discovery. The broad spectrum of activities—from antifungal and antibacterial to anticancer and anti-inflammatory—demonstrates its remarkable versatility.[9]

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing derivatives with high specificity for microbial or cancer-specific targets to minimize off-target effects and improve safety profiles.[3]

-

Hybrid Molecules: Combining the imidazole scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action, potentially overcoming drug resistance.[21]

-

Targeting Novel Pathways: Exploring new biological targets for imidazole-based compounds beyond the classical mechanisms, particularly in areas like neurodegenerative diseases and metabolic disorders.[9][17]

The continued exploration of imidazole chemistry, guided by a deep understanding of its biological mechanisms and structure-activity relationships, promises to deliver the next generation of innovative and effective therapeutics.

References

- van den Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 5(S1), S1-S11. [Link available: https://academic.oup.com/journals/pages/about_us/rights-permissions]

- Al-Hourani, B., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5449. [https://www.mdpi.com/1420-3049/28/14/5449]

- Verma, A., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link available: https://scispace.

- Kantevari, S., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Chemistry & Biodiversity, 20(1), e202200845. [https://onlinelibrary.wiley.com/doi/10.1002/cbdv.202200845]

- Singh, R., & Kaur, H. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Research in Chemistry, 17(1), 1-8. [https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2024-17-1-1.html]

- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 11-17. [https://journal.zkgmu.kz/jour/article/view/380]

- Sharma, R., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1704-1715. [Link available: https://www.sci-space.com/paper/2010156942/pdf]

- Sud, I. J., & Feingold, D. S. (1981). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Journal of Investigative Dermatology, 76(6), 438-441. [https://pubmed.ncbi.nlm.nih.gov/7017109/]

- Sahoo, U., et al. (2012). Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry, 5(2), 171-182. [https://ajrconline.org/AbstractView.aspx?PID=2012-5-2-1]

- Kumar, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 1025-1054. [https://ijpsr.

- Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of Today, 20(7), 325-349. [https://academic.oup.com/revs/article-abstract/5/Supplement_1/S1/1560942]

- Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry, 59(12), 2045-2056. [https://www.semanticsscholar.org/paper/Antibacterial-Activities-of-Imidazole-Based-(A-Bayar-Akko%C3%A7/18653d9e802316e6d76478950c406b12a321262d]

- Kamal, A., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies, 18(4), 481-504. [https://pubmed.ncbi.nlm.nih.gov/33121356/]

- Sharma, D., et al. (2014). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research, 6(1), 379-387. [Link available: https://www.jocpr.com/articles/a-review-imidazole-synthesis-and-its-biological-activities.pdf]

- Li, Y., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(23), 2054-2075. [https://pubmed.ncbi.nlm.nih.gov/34082643/]

- Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical. [https://www.ruidongpharm.com/news/imidazole-antifungal-drug-mechanism-of-action-52132174.html]

- Wang, S., et al. (2019). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 164, 443-457. [https://pubmed.ncbi.nlm.nih.gov/30654215/]

- Kumar, R., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [https://researchgate.

- Gonzalez-Bacerio, J., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(11), 3224. [https://www.mdpi.com/1420-3049/26/11/3224]

- Beggs, W. H. (1981). Action of imidazole-containing antifungal drugs. Annual Reports in Medicinal Chemistry, 16, 129-137. [https://experts.umn.edu/en/publications/action-of-imidazole-containing-antifungal-drugs]

- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomedicines, 9(8), 893. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8391104/]

- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Heterocyclic Compounds. IntechOpen. [https://www.researchgate.

- Sharma, M. C., et al. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences, 8(1), 1-10. [https://pubmed.ncbi.nlm.nih.gov/26202026/]

- Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [https://jopir.com/index.php/jopir/article/view/100]

- El-Gamal, M. I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 1103. [https://www.mdpi.com/1420-3049/26/4/1103]

- Chen, Y. L., et al. (2019). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 24(18), 3278. [https://www.mdpi.com/1420-3049/24/18/3278]

- Husain, A., & Drabu, S. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy and Bioallied Sciences, 4(3), 213-221. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3469986/]

- Kumar, R. S., et al. (2015). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. New Journal of Chemistry, 39(11), 8562-8571. [https://pubs.rsc.org/en/content/articlelanding/2015/nj/c5nj01777b]

- Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [https://www.nanotechnology-perceptions.com/article/view/28]

- Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [https://www.mdpi.com/1424-8247/13/3/37]

- Kumar, A., et al. (2025). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. [https://www.researchgate.net/publication/379652758_Recent_advancement_in_imidazole_as_anti_cancer_agents_A_review]

- International Journal of Pharmaceutical Sciences Review and Research. (2020). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-6. [https://globalresearchonline.net/journalcontents/v63-2/01.pdf]

- Kumar, S., et al. (2016). Imidazoles as potential anticancer agents. BMC Cancer, 16, 169. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4782299/]

- Awasthi, A., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18763-18774. [https://pubs.acs.org/doi/10.1021/acsomega.3c01331]

- Al-Masoudi, N. A., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(14), 5408. [https://www.mdpi.com/1420-3049/28/14/5408]

- ResearchGate. (n.d.). Imidazole-based anticancer drugs are currently undergoing clinical trials. ResearchGate. [https://www.researchgate.net/figure/Imidazole-based-anticancer-drugs-are-currently-undergoing-clinical-trials_fig1_372138923]

- Patsnap Synapse. (2024). What is Imidazole Salicylate used for?. Patsnap Synapse. [https://synapse.patsnap.

- Głowacka, E., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3045. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11242698/]

- Yilmaz, B., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 9(2), 2686-2704. [https://pubs.acs.org/doi/10.1021/acsomega.3c07656]

- Al-Amiery, A. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-15. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11488252/]

- Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [https://www.scilit.net/article/572c67b93198031a7f05f77839352e85]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. chemijournal.com [chemijournal.com]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinmedkaz.org [clinmedkaz.org]

- 9. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. scialert.net [scialert.net]

- 12. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 13. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]

- 14. nano-ntp.com [nano-ntp.com]

- 15. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. Antibacterial Activities of Imidazole-Based Compounds (A Review) | Semantic Scholar [semanticscholar.org]

- 19. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. What is Imidazole Salicylate used for? [synapse.patsnap.com]

- 27. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. jopir.in [jopir.in]

- 30. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(1H-Imidazol-2-yl)benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(1H-Imidazol-2-yl)benzaldehyde. While a specific CAS number for this isomer is not prominently documented, indicating its status as a potentially novel or less-common research chemical, this document outlines plausible synthetic pathways, robust characterization methodologies, and explores its potential applications in drug discovery and materials science. By leveraging established principles of imidazole chemistry and analyzing data from structurally related isomers, this guide serves as a foundational resource for researchers and drug development professionals interested in this promising molecular scaffold.

Introduction: The Imidazole-Benzaldehyde Scaffold

The fusion of an imidazole ring with a benzaldehyde moiety creates a class of compounds with significant potential in various scientific domains. The imidazole nucleus is a cornerstone pharmacophore, present in numerous biologically active molecules, including the amino acid histidine and a wide range of antifungal and anticancer agents.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry.[1] The benzaldehyde functional group, in turn, is a versatile synthetic handle, enabling the construction of more complex molecular architectures through reactions like Schiff base formation, condensations, and oxidations.[3]

The specific constitutional isomer, this compound, places the reactive aldehyde group in close proximity to the imidazole ring's point of attachment on the phenyl group. This arrangement is anticipated to influence the molecule's electronic properties, conformation, and reactivity, making it a compelling target for synthesis and evaluation. This guide provides a scientifically grounded framework for its synthesis, characterization, and exploration as a versatile building block.

Proposed Synthesis of this compound

The most established and versatile method for constructing 2-substituted imidazoles is the Debus-Radziszewski imidazole synthesis.[4][5][6] This multicomponent reaction offers a direct and atom-economical route to the imidazole core.[7]

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible approach involves the condensation of glyoxal (a 1,2-dicarbonyl compound), 2-formylbenzaldehyde, and a source of ammonia, typically ammonium acetate.

Caption: Proposed Debus-Radziszewski synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-formylbenzaldehyde (1.34 g, 10 mmol), a 40% aqueous solution of glyoxal (1.45 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

-

Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

Work-up: Upon completion, allow the mixture to cool to room temperature and pour it into 100 mL of ice-cold water.

-

Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Physicochemical Properties and Structural Characterization

As this compound is not widely cataloged, the following properties are predicted based on its structure and data from related isomers.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₀H₈N₂O | - |

| Molecular Weight | 172.18 g/mol | [8] |

| Topological Polar Surface Area (TPSA) | 48.09 Ų | Calculated |

| logP (Octanol-Water Partition) | ~1.5 - 2.0 | Calculated |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

Spectroscopic Characterization (Anticipated Data)

The definitive structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the aldehyde proton (CHO) around δ 9.8-10.1 ppm. The aromatic protons on the benzaldehyde ring will appear as multiplets in the δ 7.5-8.2 ppm region. The imidazole protons should appear as singlets or doublets between δ 7.0-7.8 ppm. The N-H proton of the imidazole will likely be a broad singlet at higher chemical shift (>12 ppm).[9][10]

-

¹³C NMR (DMSO-d₆, 100 MHz): The aldehyde carbonyl carbon is expected to resonate around δ 190-195 ppm. The carbon atoms of the aromatic and imidazole rings will appear in the δ 115-150 ppm range.[10]

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected around 1690-1710 cm⁻¹.[1]

-

A broad absorption band in the region of 3100-3300 cm⁻¹ would indicate the N-H stretching of the imidazole ring.

-

C=N stretching vibrations of the imidazole ring are anticipated around 1580-1620 cm⁻¹.[1]

-

Aromatic C-H stretching should be visible around 3000-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 173.07.

-

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a valuable precursor for a diverse range of derivatives.

Chemical Reactivity

The aldehyde group can readily undergo nucleophilic addition and condensation reactions. For instance, reaction with primary amines will yield Schiff bases (imines), while condensation with molecules containing active methylene groups (e.g., acetophenones) can produce chalcone-like structures. The N-H proton on the imidazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.[11]

Applications in Drug Discovery and Medicinal Chemistry

The imidazole core is a well-established scaffold for developing therapeutic agents. Derivatives of imidazolyl-benzaldehydes could be synthesized and screened for a variety of biological activities.

Caption: Potential derivatization pathways and resulting biological activities.

-

Antimicrobial Agents: Schiff bases derived from heterocyclic aldehydes are known to possess significant antibacterial and antifungal properties.[12]

-

Anticancer Agents: Chalcones and other derivatives incorporating the 2-arylimidazole motif have been investigated as potential inhibitors of various kinases and as cytotoxic agents.[13]

-

Anti-inflammatory Agents: The imidazole scaffold is present in several anti-inflammatory drugs, and new derivatives could be explored for similar activities.[2]

Applications in Materials Science

The conjugated system of this compound and its derivatives suggests potential applications in materials science, particularly as ligands for coordination chemistry or as building blocks for fluorescent probes. The nitrogen atoms of the imidazole ring can coordinate with metal ions, and the extended π-system could give rise to interesting photophysical properties.

Representative Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a representative Schiff base from this compound and aniline.

-

Setup: To a solution of this compound (1.72 g, 10 mmol) in absolute ethanol (30 mL), add aniline (0.93 g, 10 mmol).

-

Catalyst: Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the N-(2-(1H-imidazol-2-yl)benzylidene)aniline.

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential. Although not widely available commercially, this guide has outlined a robust and plausible synthetic route via the Debus-Radziszewski reaction. The provided framework for its characterization and the exploration of its reactivity opens avenues for its use as a versatile building block in both medicinal chemistry and materials science. Future research should focus on the practical synthesis and full characterization of this compound, followed by the systematic exploration of its derivatives for various biological and photophysical applications. The insights gained will undoubtedly contribute to the expanding utility of the imidazole scaffold in modern chemical research.

References

-

Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

-

Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708. [Link]

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

-

Gomes, C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2023(3), M1704. [Link]

-

Scribd. (n.d.). Radziszewskis Imidazole Synthesis. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(1), 119. [Link]

-

Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(1), 136-144. [Link]

-

Claramunt, R. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(4), 1257–1264. [Link]

-

McClements, C., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(7), 678-681. [Link]

-

PubChem. (n.d.). 4-(1H-Imidazol-1-yl)benzaldehyde. [Link]

-

Tyagi, R., et al. (2023). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. Journal of Drug Delivery and Therapeutics, 13(5), 63-70. [Link]

-

Atia, A. J. K., et al. (2016). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal, 13(3), 558-566. [Link]

-

El-Sayed, M. A. A., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(21), 7545. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity – Read Article in LENS [readarticle.org]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(1H-Imidazol-2-yl)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-2-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We delve into the molecule's structural verification, physicochemical properties, and plausible synthetic methodologies based on established chemical principles. Detailed spectroscopic characterization is presented, offering researchers a baseline for compound verification. Furthermore, this guide explores the vast therapeutic potential of the imidazole-benzaldehyde scaffold, contextualizing its importance as a pharmacophore and a versatile precursor for the development of novel drug candidates. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this valuable molecular entity.

Introduction: The Significance of the Imidazole-Benzaldehyde Scaffold

The fusion of an imidazole ring with a benzaldehyde moiety creates a molecular scaffold with immense chemical versatility and biological relevance. The imidazole ring, a five-membered heterocycle, is a fundamental component of several natural products, including the amino acid histidine, and is a key feature in numerous clinically approved drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure in drug design.[1]

When coupled with benzaldehyde, the resulting molecule, this compound, combines the rich coordination chemistry of imidazole with the reactive aldehyde functional group. The aldehyde serves as a crucial chemical handle for diversification, enabling the construction of more complex molecular architectures through reactions like condensation, oxidation, and the formation of Schiff bases. This structural motif is a cornerstone for synthesizing a wide array of compounds with potential therapeutic applications, including anticancer, antiprotozoal, and antimicrobial agents.[2][3] This guide will focus specifically on the 2,2'-substituted isomer, a key building block for targeted therapeutic agents.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is This compound . It is crucial to distinguish this from its isomers, such as the 1,2- and 1,4-substituted analogues, as the point of attachment significantly influences the molecule's spatial arrangement and reactivity.

Key Identifiers and Properties

A summary of the core physicochemical properties of this compound is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | AiFChem[4] |

| CAS Number | 139975-94-3 | AiFChem[4], Moldb[5] |

| Molecular Formula | C₁₀H₈N₂O | Bidepharm |

| Molecular Weight | 172.18 g/mol | Bidepharm |

| MDL Number | MFCD08668852 | AiFChem[4], BLD Pharm[6] |

| Purity (Typical) | ≥95% | Bidepharm |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of imidazole and benzimidazole derivatives, a common and effective approach for forming the 2-substituted imidazole core involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Debus-Radziszewski reaction, or variations thereof. An analogous and widely adopted method for the related benzimidazoles is the Weidenhagen reaction, which condenses an o-phenylenediamine with an aldehyde.[7]

A plausible and efficient laboratory-scale synthesis of this compound can be adapted from these classical methods, specifically by reacting 2-aminobenzaldehyde with glyoxal and ammonia. However, a more direct and modern approach involves the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde with 2-(tributylstannyl)-1H-imidazole. For the purpose of this guide, we will detail a representative condensation-based protocol.

Representative Synthetic Protocol: Modified Weidenhagen Synthesis

This protocol describes a conceptual pathway for synthesizing the target compound. The choice of an oxidizing agent is critical to facilitate the final cyclization and aromatization step.

Step 1: Reagent Preparation

-

Dissolve 2-formylphenylglyoxal (1 equivalent) in a suitable alcoholic solvent, such as ethanol or methanol.

-

Prepare an aqueous solution of ammonium acetate (2.5 equivalents).

Step 2: Condensation Reaction

-

Add the ammonium acetate solution to the stirred solution of 2-formylphenylglyoxal at room temperature.

-

The reaction mixture is then gently heated to reflux (approx. 60-80°C) for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

Step 3: Oxidative Cyclization

-

Once the initial condensation is complete, a mild oxidizing agent, such as copper(II) acetate, is introduced to the reaction mixture.

-

The reflux is continued for an additional 1-2 hours to facilitate the oxidative cyclization that forms the aromatic imidazole ring.

Step 4: Isolation and Purification

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.

-

The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount. Based on data from analogous compounds like imidazole-2-carboxaldehyde and substituted benzaldehydes, the following spectroscopic signatures are expected.[8][9][10]

¹H NMR Spectroscopy (Proton NMR)

(Predicted for a 400 MHz spectrometer, in DMSO-d₆)

-

Aldehyde Proton (CHO): A sharp singlet expected between δ 9.8-10.2 ppm.

-

Imidazole N-H Proton: A broad singlet, typically downfield, around δ 12.0-13.0 ppm, which is exchangeable with D₂O.

-

Aromatic Protons (Benzene Ring): A complex multiplet pattern between δ 7.5-8.2 ppm. The proton ortho to the aldehyde group will likely be the most deshielded.

-

Imidazole Protons (C4-H, C5-H): Two distinct signals, likely doublets or singlets, expected in the δ 7.1-7.5 ppm region.

¹³C NMR Spectroscopy (Carbon NMR)

(Predicted for a 100 MHz spectrometer, in DMSO-d₆)

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[11]

-

Imidazole C2: The carbon atom linking the two rings, expected around δ 145-148 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm.

-

Imidazole C4/C5: Signals expected between δ 120-135 ppm.[9]

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C-H Aromatic Stretch: Sharp peaks around 3000-3100 cm⁻¹.

-

C=O Aldehyde Stretch: A very strong, sharp absorption band around 1690-1710 cm⁻¹.[12]

-

C=N and C=C Stretches: Medium to strong absorptions in the 1500-1600 cm⁻¹ region.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a highly valuable pharmacophore in drug discovery. Its derivatives have been investigated for a wide spectrum of biological activities.

Role as an Antiprotozoal Agent

Derivatives of imidazole and the closely related benzimidazole are potent antiprotozoal agents. Studies on 2-sulfanyl-1H-benzimidazole derivatives containing an imidazole moiety have shown exceptional activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC₅₀ values in the nanomolar range, significantly outperforming the standard drug, metronidazole.[3][13] The mechanism is often attributed to the inhibition of essential parasitic enzymes or interference with tubulin polymerization.[13]

Potential in Anticancer Therapy

The benzimidazole core, structurally analogous to the purine nucleus of DNA, allows its derivatives to act as DNA-interactive agents. Molecules containing this scaffold have been shown to inhibit key enzymes in cancer proliferation, such as human topoisomerase I. The aldehyde group on this compound provides a reactive site to synthesize imines and other derivatives, which can be tailored to bind to the minor groove of DNA or inhibit specific kinases involved in cell signaling pathways.

Logic Pathway for Derivative Synthesis in Drug Discovery

The title compound is rarely the final drug but rather a key intermediate. The aldehyde functional group is the primary site for chemical modification to generate a library of diverse compounds for screening.

Caption: Derivatization pathways from the parent aldehyde for drug discovery.

Conclusion and Future Outlook

This compound is a molecule of high strategic importance. Its well-defined structure, characterized by the reactive aldehyde and the biologically active imidazole nucleus, positions it as a premier building block for the synthesis of novel therapeutic agents. While its direct biological activities are not extensively documented, its role as a precursor is invaluable. Future research should focus on developing stereoselective synthetic routes and exploring its utility in creating targeted covalent inhibitors, where the aldehyde can react with nucleophilic residues in protein active sites. The continued exploration of this scaffold is certain to yield new classes of compounds with potent and selective biological activities.

References

-

Ubeid, M. T., Thabet, H. K., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI.[Link]

-

Ubeid, M. T., Thabet, H. K., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. ResearchGate.[Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. (2023). [Link]

-

Pérez-Villanueva, J., Hernández-Campos, A., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate.[Link]

-

Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry.[Link]

-

Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing.[Link]

-

Pandey, S., Tripathi, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.[Link]

-

Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. ResearchGate.[Link]

-

Pérez-Villanueva, J., Hernández-Campos, A., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. PubMed.[Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. (2009). [Link]

-

NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. (2009). [Link]

-

Guo, B., Xue, J-Y., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry.[Link]

-

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. (2019). [Link]

-

McClements, J., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate.[Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 139975-94-3 | this compound - AiFChem [aifchem.com]

- 5. 139975-94-3 | this compound - Moldb [moldb.com]

- 6. 139975-94-3|this compound|BLD Pharm [bldpharm.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A-Z Guide to 2-(1H-Imidazol-2-yl)benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-2-yl)benzaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, delve into established synthetic methodologies with mechanistic insights, detail protocols for its spectroscopic characterization, and survey its current and potential applications as a versatile synthetic intermediate. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable compound.

Introduction to the Imidazole-Benzaldehyde Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2][3][4][5] Its unique electronic properties, arising from the presence of two nitrogen atoms in a five-membered aromatic ring, allow it to act as a proton donor, proton acceptor, and a coordinating ligand for metal ions.[4][5] When coupled with a benzaldehyde moiety, the resulting structure, an imidazolyl-benzaldehyde, becomes a powerful and versatile building block. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures such as imines, hydrazones, and polymers.

This guide focuses specifically on the This compound isomer, where the imidazole ring is connected at its C2 position to the ortho position of the benzaldehyde ring. This specific substitution pattern imparts distinct steric and electronic properties that influence its reactivity and potential biological activity.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development.

Key Compound Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 139975-94-3 | [6][7][8][9][10] |

| Molecular Formula | C₁₀H₈N₂O | [] |

| Molecular Weight | 172.18 g/mol | [7][12] |

| Predicted Boiling Point | 423.6±28.0 °C | [9] |

| Predicted Density | 1.248±0.06 g/cm³ | [9] |

| SMILES | O=Cc1ccccc1c2[nH]cnc2 | - |

| InChI Key | ZRJPAQUHEOTJAP-UHFFFAOYSA-N | [] |

Chemical Structure

The two-dimensional structure of this compound is depicted below. The ortho-substitution pattern creates a sterically hindered environment around the aldehyde, which can influence its reactivity compared to its meta and para isomers.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted imidazoles is a well-established field in organic chemistry. Several methods can be adapted for the preparation of this compound.

Primary Synthetic Strategy: The Radziszewski Reaction

One of the most classic and adaptable methods for imidazole synthesis is the Debus-Radziszewski reaction .[13][14] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[13][14][15][16]

-

Causality of Component Selection:

-

1,2-Dicarbonyl (e.g., Glyoxal): Provides the C4 and C5 atoms of the imidazole core.

-

Aldehyde (2-Formylbenzaldehyde precursor): Provides the C2 atom and the desired benzaldehyde substituent. In this specific case, a precursor like 2-phthalaldehyde would be required, where one aldehyde group reacts to form the imidazole ring and the other remains.

-

Ammonia Source (e.g., Ammonium acetate): Provides the two nitrogen atoms (N1 and N3) of the imidazole ring.

-

The reaction proceeds through the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to cyclize and form the imidazole ring.[14][15] Modern variations of this reaction utilize catalysts like lactic acid or microwave irradiation to improve yields and reduce reaction times.

Alternative Strategy: Metal-Catalyzed Cross-Coupling

For constructing the C-C bond between the pre-formed imidazole and benzaldehyde rings, an Ullmann-type condensation is a viable, though more complex, alternative.[17][18][19] This approach involves the copper-catalyzed coupling of an aryl halide with an imidazole.

-

Reaction Components:

-

Imidazole: The pre-formed heterocyclic core.

-

2-Bromobenzaldehyde or 2-Iodobenzaldehyde: The aryl halide partner.

-

Copper Catalyst (e.g., CuI, Cu₂O): Facilitates the C-N or C-C coupling.[20][21]

-

Base (e.g., K₂CO₃, Cs₂CO₃): To deprotonate the imidazole N-H.

-

Ligand (e.g., 8-hydroxyquinoline): To stabilize the copper catalyst and improve reaction efficiency.[20]

-

This method offers a different retrosynthetic path but often requires higher temperatures and careful optimization of the catalyst system.[17]

Detailed Experimental Protocol (Radziszewski Approach)

The following is a representative, self-validating protocol for the synthesis of a 2-substituted imidazole, adapted for the target molecule.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glyoxal (1 equivalent), 2-phthalaldehyde (1 equivalent), and a significant excess of ammonium acetate (3-4 equivalents).

-

Expertise Insight: Using ammonium acetate as both the ammonia source and a mild acidic catalyst is a common and effective strategy. The excess drives the equilibrium towards product formation.

-

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Trustworthiness: Acetic acid is an excellent solvent for this condensation and its acidic nature helps catalyze the imine formation and cyclization steps. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Execution: Heat the mixture to reflux (approx. 118 °C) for 2-4 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the multiple condensation and dehydration steps involved in the ring formation.

-

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Basify the solution slowly with aqueous ammonia or sodium hydroxide until a precipitate forms.

-

Expertise Insight: The product is typically basic due to the imidazole moiety. Neutralizing the acidic solvent causes the product to precipitate out of the aqueous solution.

-

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Trustworthiness: Recrystallization is a critical final step to remove unreacted starting materials and side products, validated by melting point analysis and spectroscopic data.

-

Synthesis Workflow Diagram

Caption: Workflow for Radziszewski imidazole synthesis.

Spectroscopic Characterization